REACTION_CXSMILES
|
[I:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH:9]([CH3:11])[CH3:10])=[C:6]([OH:8])[CH:7]=1.CC([O-])(C)C.[K+].[O-]C1C=CC=CC=1.[C:27]([CH2:29]OS(C1C=CC(C)=CC=1)(=O)=O)#[N:28]>C1COCC1>[I:1][C:2]1[C:3]([O:12][CH3:13])=[CH:4][C:5]([CH:9]([CH3:11])[CH3:10])=[C:6]([CH:7]=1)[O:8][CH2:29][C:27]#[N:28] |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
IC=1C(=CC(=C(C1)O)C(C)C)OC
|
Name
|
|
Quantity
|
41.3 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]C1=CC=CC=C1
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
C(#N)COS(=O)(=O)C1=CC=C(C=C1)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 6 degrees C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between n-heptane (50 mL) and water (50 mL)
|
Type
|
DISTILLATION
|
Details
|
the organic layer was displaced into n-heptane by distillation (to a pot temperature of 97 degrees C
|
Type
|
CONCENTRATION
|
Details
|
The concentrate in n-heptane
|
Type
|
TEMPERATURE
|
Details
|
was cooled slowly to ambient temperature
|
Type
|
WASH
|
Details
|
the resulting crystalline solid was washed with n-heptane
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C(=CC(=C(OCC#N)C1)C(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |